1-(4-Fluoro-2-methylphenyl)propan-1-ol
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Overview
Description
1-(4-Fluoro-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO It is a derivative of phenylpropanol, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluoro-2-methylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: 1-(4-Fluoro-2-methylphenyl)propan-1-one.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenylpropanol derivatives.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(4-Fluoro-3-methylphenyl)propan-1-ol
- 1-(4-Chloro-2-methylphenyl)propan-1-ol
- 1-(4-Methylphenyl)propan-1-ol
Comparison: 1-(4-Fluoro-2-methylphenyl)propan-1-ol is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHRKIBPKVSATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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